The Multifaceted Role of Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166): A Technical Guide for Researchers
The Multifaceted Role of Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166): A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166. Tailored for researchers, scientists, and drug development professionals, this document delves into the core functions of ALCAM, its involvement in critical signaling pathways, and its implications in both physiological and pathological contexts, particularly in cancer and immunology. This guide summarizes key quantitative data, details common experimental methodologies, and provides visual representations of associated molecular interactions and workflows.
Core Functions and Characteristics of ALCAM
ALCAM is a 100-105 kDa type I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1][2] It is encoded by the ALCAM gene, located on human chromosome 3q13.11.[1][2] The protein structure consists of five extracellular immunoglobulin-like domains (two V-type and three C2-type), a transmembrane region, and a short cytoplasmic tail.[1][3]
ALCAM's primary function is to mediate cell-cell adhesion through two main types of interactions:
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Homophilic binding: ALCAM on one cell binds to ALCAM on an adjacent cell.[1] This interaction is crucial for processes such as tumor cell aggregation.[4]
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Heterophilic binding: ALCAM binds to other cell surface molecules, most notably CD6 on T-lymphocytes.[1] This interaction is pivotal for T-cell activation and the formation of the immunological synapse.[3]
ALCAM is widely expressed across various tissues, with particularly high levels in the parathyroid gland, cerebral cortex, and cerebellum.[3] Its expression is dynamically regulated during development and in disease states.[5] A soluble isoform of ALCAM (sALCAM), generated through alternative splicing or shedding by metalloproteinases like ADAM17, can modulate the functions of the full-length protein.[3][6]
Table 1: Key Characteristics of the Human ALCAM Gene and Protein
| Feature | Description | Reference(s) |
| Gene Name | Activated Leukocyte Cell Adhesion Molecule (ALCAM) | [7] |
| HGNC Symbol | ALCAM | [7] |
| NCBI Gene ID | 214 | [7] |
| Chromosomal Location | 3q13.11 | [1][2] |
| Gene Size | ~210.2 kb, 16 exons | [1][3] |
| Protein Name | Activated Leukocyte Cell Adhesion Molecule, CD166 | [2][7] |
| UniProtKB ID | Q13740 | [7] |
| Protein Size | ~100-105 kDa (glycosylated) | [1][2] |
| Structure | Type I transmembrane glycoprotein, 5 Ig-like domains | [1][3] |
Quantitative Data on ALCAM Interactions and Expression
The binding affinities of ALCAM interactions have been quantified, revealing a significantly stronger heterophilic interaction with CD6 compared to its homophilic binding.
Table 2: Binding Affinities of ALCAM Interactions
| Interacting Molecules | Dissociation Constant (Kd) | Reference(s) |
| ALCAM (human) - ALCAM (human) | 29-48 µM | [1] |
| ALCAM (human) - CD6 (human) | 0.4-1 µM | [1] |
ALCAM expression is frequently dysregulated in cancer, and its levels can serve as a prognostic marker, although its role is context-dependent.
Table 3: Prognostic Significance of ALCAM Expression in Various Cancers
| Cancer Type | ALCAM Expression | Prognostic Significance | Quantitative Data | Reference(s) |
| Breast Cancer | Decreased mRNA | Poor prognosis | Lower in patients with lymph node metastases (P = 0.05) and in higher-grade tumors (P < 0.01). Patients with low ALCAM had significantly more adverse events (P = 0.009). | [8] |
| High cytoplasmic protein | Aggressive phenotype, shortened disease-free survival | High cytoplasmic ALCAM was associated with a relative risk of disease progression of 2.086 (p = 0.026). | [6] | |
| Loss of protein expression | Poorer overall and disease-specific survival | Loss of ALCAM was significantly associated with poorer overall survival (p<0.0001). 11.8% of 1,778 interpretable cases showed absent ALCAM staining. | [9] | |
| Melanoma | High protein expression (primary tumor) | Unfavorable prognosis | High ALCAM (IRS ≥8) was correlated with poorer cancer-specific overall survival (P = 0.001) and disease-free survival (P < 0.001). | [4][10] |
| Low protein expression (lymph node metastases) | Unfavorable prognosis | Decreased ALCAM (IRS <8) in nodal metastases showed a trend towards shorter cancer-specific overall survival (P = 0.083). | [4][10] | |
| Colorectal Cancer | High expression | Poor overall survival | Meta-analysis showed a hazard ratio (HR) of 1.94 (95% CI = 1.05–3.58, P = 0.03) for poor overall survival with high ALCAM expression. | [11] |
| Reduced expression | Poor prognostic indicator | Patients with high ALCAM had significantly longer overall survival (137.6 vs 53.2 months, p=0.040) and disease-free survival (132.6 vs 49.3 months, p=0.044). | [12] | |
| Cervical Cancer | High sALCAM in serum | Potential biomarker | Median preoperative s-ALCAM was 27.6 ng/ml (range 17.5-55.1 ng/ml). | [13] |
| Epithelial Ovarian Cancer | High sALCAM in serum | Associated with more aggressive tumors | Serum sALCAM levels were significantly higher in EOC patients than in controls (p < 0.005). | [6] |
ALCAM-Mediated Signaling Pathways
ALCAM engagement initiates intracellular signaling cascades that influence cell behavior. Key pathways include the PI3K/AKT and MAPK pathways. Furthermore, ALCAM's connection to the actin cytoskeleton via linker proteins is crucial for its adhesive function.
PI3K/AKT and MAPK Signaling
ALCAM has been shown to influence the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of cell proliferation, survival, and migration. The precise upstream mechanisms linking ALCAM to these pathways are still under investigation but may involve receptor clustering and the recruitment of adaptor proteins.
Interaction with the Actin Cytoskeleton
The cytoplasmic tail of ALCAM interacts with the actin cytoskeleton, not directly, but through the adaptor proteins Ezrin (a member of the ERM family) and Syntenin-1.[14] This linkage is crucial for regulating the avidity of ALCAM-mediated adhesion.[5][15] Disruption of the actin cytoskeleton can lead to increased ALCAM clustering and stronger cell-cell adhesion.[16]
Key Experimental Protocols
This section outlines methodologies for studying ALCAM function.
Quantification of Soluble ALCAM (sALCAM) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify sALCAM in biological fluids like serum or cell culture supernatants.
Protocol Summary:
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Coating: A microplate is pre-coated with a capture antibody specific for human ALCAM.
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Sample/Standard Addition: Standards of known ALCAM concentration and samples are added to the wells and incubated (e.g., 2 hours at 37°C).[1]
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Detection Antibody: A biotin-conjugated detection antibody specific for ALCAM is added and incubated (e.g., 1 hour at 37°C).[1]
-
Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP) is added and incubated (e.g., 1 hour at 37°C).[1]
-
Substrate Reaction: A TMB substrate solution is added, leading to color development in proportion to the amount of ALCAM present. The reaction is incubated for 15-25 minutes at 37°C.[1]
-
Stopping the Reaction: A stop solution is added to terminate the reaction.[1]
-
Measurement: The optical density is measured at 450 nm using a microplate reader. The concentration of sALCAM in the samples is determined by comparison to the standard curve.[2]
ALCAM Knockdown using Lentiviral shRNA
Lentiviral-mediated short hairpin RNA (shRNA) delivery is an effective method for stable knockdown of ALCAM expression to study its function.
Protocol Summary:
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Cell Seeding: Plate target cells (e.g., 0.5 million HeLa cells in a 35 mm dish) to reach 50-60% confluency on the day of transduction.[17]
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Transduction: Add the lentiviral particles containing the ALCAM-specific shRNA to the cells in the presence of polybrene (e.g., 5 µg/mL) to enhance transduction efficiency.[17][18]
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Incubation: Incubate the cells with the virus for 18-20 hours.[18][19]
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Media Change and Selection: Replace the virus-containing medium with fresh medium. After a further 24-48 hours, add a selection agent (e.g., puromycin (B1679871) at a concentration determined by a kill curve) to select for successfully transduced cells.[17]
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Expansion and Validation: Expand the puromycin-resistant cell population. Validate the knockdown of ALCAM expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.[17]
Immunohistochemistry (IHC) for ALCAM in Paraffin-Embedded Tissues
IHC allows for the visualization of ALCAM protein expression and localization within tissue sections.
Protocol Summary:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%, 50%) to rehydrate the tissue sections.[20][21]
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Antigen Retrieval: To unmask the antigenic epitope, heat the slides in an appropriate antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) using a pressure cooker or water bath.[22]
-
Blocking: Inactivate endogenous peroxidases with 3% hydrogen peroxide and block non-specific antibody binding with a blocking solution (e.g., serum from the secondary antibody host species).[20][22]
-
Primary Antibody Incubation: Incubate the slides with a primary antibody specific for ALCAM at an optimized dilution and time (e.g., overnight at 4°C).
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Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody. Add a chromogenic substrate such as DAB (3,3'-Diaminobenzidine) to produce a colored precipitate at the site of the antigen.[20][22]
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Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin (B73222) to visualize cell nuclei. Dehydrate the slides through a graded ethanol series and xylene, and then mount with a permanent mounting medium.[20]
Cell Adhesion Assay
This assay measures the ability of cells to adhere to a substrate coated with ALCAM or to a monolayer of ALCAM-expressing cells.
Protocol Summary:
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Plate Coating: Coat 96-well plates with recombinant ALCAM-Fc protein or a monolayer of ALCAM-expressing cells. Block non-specific binding sites with BSA.[10]
-
Cell Labeling: Label the cells to be tested with a fluorescent dye such as Calcein-AM.
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Adhesion: Add the labeled cells to the coated wells and allow them to adhere for a defined period (e.g., 30-60 minutes) at 37°C.
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Washing: Gently wash the wells to remove non-adherent cells.[10]
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Quantification: Lyse the remaining adherent cells and quantify the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.[10]
Conclusion
ALCAM/CD166 is a key cell adhesion molecule with diverse and context-dependent roles in health and disease. Its functions in mediating cell-cell interactions are critical for immune responses, neuronal development, and tissue homeostasis. The dysregulation of ALCAM expression and signaling is a hallmark of numerous cancers, where it can influence tumor progression, metastasis, and patient prognosis. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers aiming to further elucidate the complex biology of ALCAM and explore its potential as a therapeutic target and diagnostic biomarker.
References
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- 2. ALCAM - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
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- 5. Activated leukocyte cell adhesion molecule (CD166/ALCAM): developmental and mechanistic aspects of cell clustering and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activated leukocyte cell adhesion molecule soluble form: a potential biomarker of epithelial ovarian cancer is increased in type II tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. Activated leukocyte cell adhesion molecule in breast cancer: prognostic indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Prognostic significance of ALCAM (CD166/MEMD) expression in cutaneous melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Expression of ALCAM in Clinical Colon Cancer and Relationship With Patients’ Treatment Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relevance of activated leukocyte cell adhesion molecule (ALCAM) in tumor tissue and sera of cervical cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ALCAM activated leukocyte cell adhesion molecule [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. Cytoskeletal restraints regulate homotypic ALCAM-mediated adhesion through PKCalpha independently of Rho-like GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. genuinbiotech.com [genuinbiotech.com]
- 18. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 19. origene.com [origene.com]
- 20. mdpi.com [mdpi.com]
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- 22. Activated leukocyte cell adhesion molecule (ALCAM)/CD166 in pancreatic cancer, a pivotal link to clinical outcome and vascular embolism - PMC [pmc.ncbi.nlm.nih.gov]
